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  • Product: 6-Bromo-4-chloro-3-iodo-1H-indazole
  • CAS: 887568-16-3

Core Science & Biosynthesis

Foundational

6-Bromo-4-chloro-3-iodo-1H-indazole molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and strategic utility of 6-Bromo-4-chloro-3-iodo-1H-indazole . A Strategic Scaffold for Orthogonal Functionalization in Kinase Inhibitor De...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and strategic utility of 6-Bromo-4-chloro-3-iodo-1H-indazole .

A Strategic Scaffold for Orthogonal Functionalization in Kinase Inhibitor Design

Executive Summary

6-Bromo-4-chloro-3-iodo-1H-indazole (CAS: 887568-16-3 ) is a tri-halogenated heterocyclic scaffold utilized primarily in the development of small-molecule kinase inhibitors and allosteric modulators. Its structural uniqueness lies in the presence of three distinct halogen handles (I, Br, Cl) at the 3, 6, and 4 positions, respectively. This arrangement allows medicinal chemists to perform sequential, orthogonal cross-coupling reactions , enabling the precise construction of complex Structure-Activity Relationship (SAR) libraries around the indazole core.

Physicochemical Profile

The precise molecular weight and formula are critical for mass spectrometry validation and stoichiometry calculations.

PropertyValueNotes
IUPAC Name 6-Bromo-4-chloro-3-iodo-1H-indazole
CAS Number 887568-16-3Verified Commercial Identifier
Molecular Formula C₇H₃BrClIN₂
Molecular Weight 357.37 g/mol Average Mass
Exact Mass 355.8206 DaMonoisotopic (for HRMS)
Appearance Off-white to pale yellow solidLight sensitive (due to C-I bond)
Solubility DMSO, DMF, THFPoor solubility in water/hexanes
pKa (calc) ~11.5 (NH)Acidic proton at N1
Structural Logic & Reactivity Analysis

The utility of this molecule stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the reactivity order is generally I > Br > Cl .

  • Position 3 (Iodo): The most reactive site. Ideal for introducing the primary pharmacophore or "warhead" via mild coupling conditions at room temperature.

  • Position 6 (Bromo): Secondary reactivity. Accessible after the C3 position has been functionalized. Often used to attach solubilizing groups or secondary binding motifs.

  • Position 4 (Chloro): The least reactive site. It often serves as a steric blocker to enforce conformation or can be functionalized under forcing conditions (e.g., using Buchwald-Hartwig amination with specialized ligands like RuPhos or BrettPhos).

ReactivityMap Core 6-Bromo-4-chloro-3-iodo-1H-indazole Pos3 Position 3 (Iodo) High Reactivity (Suzuki/Sonogashira @ RT) Core->Pos3 Pos6 Position 6 (Bromo) Medium Reactivity (Requires Heat/Activation) Core->Pos6 Pos4 Position 4 (Chloro) Low Reactivity (Steric Block / Late Stage) Core->Pos4

Figure 1: Orthogonal reactivity map of the tri-halogenated indazole core.

Synthesis Protocol

While the core 6-bromo-4-chloro-1H-indazole can be synthesized via diazotization of substituted anilines, the critical step for generating the target molecule is the regioselective C3-iodination .

Reaction Overview
  • Substrate: 6-Bromo-4-chloro-1H-indazole

  • Reagent: Iodine (

    
    ) or N-Iodosuccinimide (NIS)
    
  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology

Note: This protocol assumes the use of standard Schlenk line techniques to minimize moisture, though the reaction is relatively robust.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-4-chloro-1H-indazole (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add KOH pellets (3.0 eq) to the solution. Stir for 10 minutes at room temperature until partially dissolved.

  • Iodination: Cool the mixture to 0°C in an ice bath. Slowly add Iodine (

    
    )  (1.2 eq) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via LC-MS (Target mass: [M+H]+ = 358.8/360.8).

  • Quenching: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    )  to quench excess iodine. The solution should turn from dark brown to a pale yellow suspension.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/Ethyl Acetate gradient) if necessary.
    

SynthesisWorkflow Start Start: 6-Bromo-4-chloro-1H-indazole (Dissolved in DMF) Step1 Add Base (KOH, 3.0 eq) Deprotonate N-H Start->Step1 Step2 Add Iodine (1.2 eq) at 0°C Electrophilic Halogenation at C3 Step1->Step2 Check QC Check: LC-MS Target M+H: ~359 Step2->Check Quench Quench: 10% Na2S2O3 (Removes excess Iodine) Check->Quench Complete Final Product: 6-Bromo-4-chloro-3-iodo-1H-indazole (Solid Precipitate) Quench->Final

Figure 2: Workflow for the regioselective iodination of the indazole core.

Quality Control & Characterization

To ensure the integrity of the synthesized scaffold for downstream applications, the following analytical criteria must be met.

  • 1H NMR (DMSO-d6, 400 MHz):

    • The diagnostic C3-H proton (typically a singlet around δ 8.0–8.2 ppm in the non-iodinated precursor) must be absent .

    • Look for two distinct aromatic signals corresponding to C5-H and C7-H. Due to the halogen substitution pattern, these may appear as singlets or meta-coupled doublets.

    • N-H Signal: Broad singlet, typically δ 13.0–13.5 ppm.

  • LC-MS:

    • Observe the characteristic isotope pattern.

    • Br (79/81) and Cl (35/37) will create a complex isotopic envelope.

    • Base peak should correspond to the monoisotopic mass ~356.8 (for

      
      ) and ~358.8 (for 
      
      
      
      or
      
      
      ).
Safety & Handling
  • Light Sensitivity: Organoiodides are prone to photolytic cleavage. Store the compound in amber vials or wrapped in foil at 2–8°C.

  • Incompatibility: Avoid contact with strong oxidizing agents.

  • Toxicity: As a halogenated heterocyclic, assume potential toxicity. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References
  • Li, P., et al. (2012).[1] "Synthesis of 1H-Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry. (General indazole synthesis grounding). Retrieved from [Link]

  • Lier, F., et al. (2010). "Pd-Catalyzed Synthesis of Indazole Derivatives." MDPI. (Iodination protocols). Retrieved from [Link]

  • PubChem. (n.d.).[2][3] Compound Summary: Halogenated Indazoles. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

A Strategic Guide to 6-Bromo-4-chloro-3-iodo-1H-indazole: A Tri-Functional Linchpin for Complex Molecule Synthesis

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the demand for molecular scaffolds that allow for precise, sequential, and diverse functionalization is paramount. The indazole nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the demand for molecular scaffolds that allow for precise, sequential, and diverse functionalization is paramount. The indazole nucleus stands out as a "privileged structure," frequently appearing in a host of biologically active compounds. This guide provides an in-depth technical overview of 6-bromo-4-chloro-3-iodo-1H-indazole, a tri-halogenated heterocyclic building block of immense synthetic potential. Its strategic arrangement of iodine, bromine, and chlorine atoms on the indazole core offers a hierarchical reactivity profile, enabling chemists to construct complex molecular architectures with unparalleled control. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and, most critically, its application in regioselective cross-coupling reactions.

Introduction: The Power of Orthogonal Reactivity

The indazole scaffold, a fusion of benzene and pyrazole rings, is a cornerstone in the design of therapeutic agents, including notable anticancer drugs like Pazopanib and Niraparib.[1][2] The value of 6-bromo-4-chloro-3-iodo-1H-indazole lies in its three distinct halogen atoms, each offering a unique handle for synthetic modification. The well-established reactivity trend in palladium-catalyzed cross-coupling reactions (C–I > C–Br > C–Cl) is the key to its utility.[3] This predictable hierarchy allows for the selective functionalization of one site while leaving the others intact for subsequent transformations, a concept known as orthogonal synthesis. This step-wise approach is invaluable for building molecular libraries for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space around a core scaffold.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible synthesis. The key properties of 6-bromo-4-chloro-3-iodo-1H-indazole are summarized below.

PropertyValueReference
CAS Number 887568-16-3[4][5]
Molecular Formula C₇H₃BrClIN₂[5]
Molecular Weight 357.38 g/mol
Appearance Off-white to yellow solid
Storage Conditions 2-8°C, under inert atmosphere (Argon or Nitrogen)[6]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing halogen substituents. ¹³C NMR will confirm the presence of seven unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular weight and complex isotopic pattern arising from the presence of bromine, chlorine, and iodine.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically employing reverse-phase chromatography.

A Plausible Synthetic Pathway

While 6-bromo-4-chloro-3-iodo-1H-indazole is commercially available, understanding its synthesis provides insight into its chemistry. A logical and efficient route begins with a readily available di-halogenated aniline precursor, followed by diazotization, cyclization, and regioselective iodination.

Synthetic_Pathway A 2-Amino-5-bromo-3-chlorotoluene B 6-Bromo-4-chloro-1H-indazole A->B 1. NaNO₂, H⁺ 2. Cyclization C 6-Bromo-4-chloro-3-iodo-1H-indazole B->C I₂, KOH, DMF

Caption: Proposed synthesis of 6-bromo-4-chloro-3-iodo-1H-indazole.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-3-iodo-1H-indazole

Causality: This multi-step synthesis leverages classic heterocyclic chemistry. The first phase involves the transformation of a substituted aniline into the indazole core via a diazotization-cyclization cascade. The second phase is a regioselective electrophilic substitution, specifically iodination, which preferentially occurs at the electron-rich C3 position of the indazole ring.

Step 1: Synthesis of 6-Bromo-4-chloro-1H-indazole

  • Dissolve 2-amino-5-bromo-3-chlorotoluene in a suitable organic solvent (e.g., acetic acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete, as monitored by TLC.

  • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 6-bromo-4-chloro-1H-indazole.

Step 2: Iodination to 6-Bromo-4-chloro-3-iodo-1H-indazole

  • Dissolve the 6-bromo-4-chloro-1H-indazole intermediate in dimethylformamide (DMF).

  • Add potassium hydroxide (KOH) pellets to the solution and stir.

  • Add molecular iodine (I₂) portion-wise to the reaction mixture.

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).[7]

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to quench excess iodine.

  • Extract the product with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final product.

The Core Utility: A Symphony of Sequential Cross-Coupling

The true power of this building block is realized in its sequential and site-selective functionalization. The differential reactivity of the C-X bonds allows for a three-act synthetic performance.

Sequential_Coupling cluster_0 Act 1: C3-Iodide Coupling (Most Reactive) cluster_1 Act 2: C6-Bromide Coupling (Intermediate Reactivity) cluster_2 Act 3: C4-Chloride Coupling (Least Reactive) A 6-Br-4-Cl-3-I-Indazole B 6-Br-4-Cl-3-R¹-Indazole A->B Suzuki, Sonogashira, etc. (Mild Conditions) C 6-Br-4-Cl-3-R¹-Indazole D 6-R²-4-Cl-3-R¹-Indazole C->D Buchwald-Hartwig, Suzuki, etc. (Forcing Conditions) E 6-R²-4-Cl-3-R¹-Indazole F Fully Functionalized Indazole (6-R², 4-R³, 3-R¹) E->F Specialized Catalysts/ High Temp.

Caption: Hierarchical reactivity enabling sequential functionalization.

Act I: Selective Functionalization of the C3-Iodo Position

The carbon-iodine bond is the most labile and reacts preferentially under mild palladium-catalyzed conditions. This allows for the initial introduction of diversity at the 3-position.

Key Reaction: Suzuki-Miyaura Coupling

This reaction is a robust method for forming carbon-carbon bonds.[8]

Protocol: C3-Arylation via Suzuki-Miyaura Coupling

Causality: This protocol uses a standard Pd(0) catalyst which readily undergoes oxidative addition into the weak C-I bond. The base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water ensures solubility for both the organic substrate and the inorganic base.

  • To a reaction flask, add 6-bromo-4-chloro-3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM (0.05 eq.).[9]

  • Add a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 3:1 ratio).

  • Purge the flask with an inert gas (Argon or Nitrogen) and heat the reaction mixture, typically to 80-100°C, for 8-12 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layers. Purify the residue via column chromatography to obtain the 3-aryl-6-bromo-4-chloro-1H-indazole.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient for C-I oxidative addition.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, DMF/WaterEnsures solubility of all components.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.
Act II: Functionalization of the C6-Bromo Position

With the C3 position functionalized, the C6-bromo position is the next target. This typically requires more forcing conditions or different catalyst/ligand systems than the C-I coupling.

Key Reaction: Buchwald-Hartwig Amination

This powerful reaction enables the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[10]

Protocol: C6-Amination via Buchwald-Hartwig Coupling

Causality: The C-Br bond is stronger than the C-I bond and requires a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, tBuXPhos) to facilitate the oxidative addition step.[11] Stronger, non-aqueous bases are often employed.

  • In an oven-dried flask under an inert atmosphere, combine the 3-substituted-6-bromo-4-chloro-1H-indazole (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XantPhos, XPhos, 4-10 mol%).

  • Add a strong base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the mixture, typically between 90-120°C, until the starting material is consumed.

  • Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Act III: The Final Frontier - The C4-Chloro Position

The C-Cl bond is the most robust and requires highly active catalyst systems or higher temperatures to react. This presents an opportunity for a final, selective modification, though it is the most challenging step. Specialized ligands developed for aryl chloride activation are often necessary.

Applications in Drug Discovery and Beyond

The ability to sequentially build up complexity on the indazole core makes 6-bromo-4-chloro-3-iodo-1H-indazole an exceptionally valuable tool.

  • Kinase Inhibitor Development: Many kinase inhibitors feature a substituted indazole core that interacts with the hinge region of the ATP-binding pocket. This building block allows for the rapid generation of analogues to probe this interaction space.

  • SAR Studies: By systematically varying the substituents at the 3, 6, and 4 positions, chemists can efficiently map the structure-activity relationships of a new compound series, optimizing for potency, selectivity, and pharmacokinetic properties.

  • Materials Science: Poly-substituted aromatic heterocycles are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions are essential.

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]

Conclusion

6-Bromo-4-chloro-3-iodo-1H-indazole is more than just a chemical reagent; it is a strategic platform for synthetic innovation. Its well-defined hierarchy of reactivity empowers chemists to design and execute complex synthetic routes with precision and control. For professionals in drug discovery and materials science, mastering the use of this versatile building block can significantly accelerate the development of novel, high-value molecules, paving the way for the next generation of therapeutics and advanced materials.

References

  • Roy, A. H., & Hartwig, J. F. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Gebrael, M. G., & Paquin, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 7, 2026, from [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Shi, F., et al. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters. Available at: [Link]

  • Lamberth, C. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • Wang, D., et al. (2014). Selective synthesis of indazoles and indoles via triazene-alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

  • ResearchGate. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved February 7, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 7, 2026, from [Link]

  • Wang, D., et al. (2014). Selective synthesis of indazoles and indoles via triazene-alkyne cyclization switched by different metals. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • TMP Chem. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

6-Bromo-4-chloro-3-iodo-1H-indazole: A Strategically Functionalized Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the demand for versatile, highly functionalized starting materials is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the demand for versatile, highly functionalized starting materials is paramount. 6-Bromo-4-chloro-3-iodo-1H-indazole has emerged as a preeminent example of such a building block, offering a unique tri-halogenated indazole core that enables precise and sequential molecular elaboration. This guide provides an in-depth analysis of its commercial availability, strategic applications in synthesis, and its proven utility in the development of targeted therapeutics, particularly kinase inhibitors. We will explore the causality behind its synthetic applications and provide field-proven protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Polychlorinated Indazoles

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are extensively studied for a wide range of therapeutic applications, including the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.[1] The strategic value of 6-Bromo-4-chloro-3-iodo-1H-indazole lies in its distinct halogenation pattern. The presence of iodine, bromine, and chlorine atoms on the same molecular framework is not a redundant feature; rather, it is a deliberate design that leverages the differential reactivity of these halogens in transition metal-catalyzed cross-coupling reactions. This allows for a programmed, regioselective approach to synthesis, where each halogenated position can be addressed sequentially to build molecular complexity in a controlled manner. This capability is critical in structure-activity relationship (SAR) studies, where systematic structural diversification is key to optimizing drug candidates.[3]

Commercial Availability and Supplier Landscape

The successful execution of a research campaign begins with reliable access to high-quality starting materials. 6-Bromo-4-chloro-3-iodo-1H-indazole (CAS No: 887568-16-3) is commercially available from several specialized chemical suppliers who cater to the pharmaceutical and biotechnology industries. When sourcing this reagent, it is crucial for researchers to demand comprehensive analytical data, including high-purity specifications and batch-to-batch consistency, to ensure the reproducibility of experimental results.

Table 1: Commercial Suppliers of 6-Bromo-4-chloro-3-iodo-1H-indazole

SupplierCatalog NumberPurity/SpecificationNotes
BLDpharmBD232955≥97% (Typical)Provides basic hazard and storage information.[4][5]
Lead SciencesBD232955Not SpecifiedLists the compound with its CAS number.[4]
Dana BioscienceBD02316919-1gNot SpecifiedSells a related compound, indicating a portfolio in halogenated indazoles.[6]

Note: The availability, specifications, and catalog numbers are subject to change. Researchers should always verify the latest information directly with the suppliers.

The Core Technical Directive: A Strategy of Sequential, Regioselective Functionalization

The synthetic utility of 6-Bromo-4-chloro-3-iodo-1H-indazole is governed by the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl. This predictable hierarchy allows a chemist to selectively functionalize one position while leaving the others intact for subsequent transformations.

  • Position 3 (Iodo): The C-I bond is the most labile and is therefore the primary site for initial functionalization. It readily participates in a wide array of coupling reactions, including Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C alkynylation), Heck (C-C alkenylation), and Buchwald-Hartwig (C-N/C-O bond formation), under relatively mild conditions.[2][3]

  • Position 6 (Bromo): The C-Br bond is significantly more stable than the C-I bond but is still readily activated by common palladium catalysts. This position is typically addressed after the iodine at position 3 has been functionalized. It is an excellent handle for introducing further diversity via Suzuki or Buchwald-Hartwig amination reactions.

  • Position 4 (Chloro): The C-Cl bond is the most robust and requires more forcing reaction conditions (e.g., stronger activating ligands, higher temperatures) to participate in cross-coupling. This relative inertness is an advantage, as it remains a spectator group during the initial functionalization steps, only to be addressed in the final stages of a synthesis if desired, often via nucleophilic aromatic substitution (SNAr).

The logical flow for elaborating the 6-Bromo-4-chloro-3-iodo-1H-indazole scaffold is visualized below. This systematic approach is fundamental to building targeted compound libraries efficiently.

G A I 6-Br 4-Cl B Step 1: C-I Functionalization (e.g., Suzuki Coupling) A:f0->B C Aryl 6-Br 4-Cl B->C:f0 Pd(0), Base, R-B(OH)₂ D Step 2: C-Br Functionalization (e.g., Buchwald-Hartwig Amination) C:f1->D E Aryl Amino 4-Cl D->E:f1 Pd(0), Ligand, Base, R₂NH

Caption: Sequential functionalization workflow for 6-Bromo-4-chloro-3-iodo-1H-indazole.

Field-Proven Application: Synthesis of a Kinase Inhibitor Precursor

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of oncology drugs.[7] The following protocol describes a self-validating, two-step synthesis of a diversifiable kinase inhibitor precursor starting from 6-Bromo-4-chloro-3-iodo-1H-indazole. The choice of reagents and conditions reflects best practices for ensuring high yields and purity.

Objective: To synthesize a 3-aryl-6-amino-4-chloro-1H-indazole derivative, a key intermediate for kinase inhibitor development.

Step 1: Suzuki-Miyaura Coupling at the C-3 Position

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-4-chloro-3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The causality for using a biphasic solvent system is to ensure solubility for both the organic starting materials and the inorganic base. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen through the solution to prevent oxidative degradation of the catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the reaction mixture under a positive pressure of inert gas. This specific catalyst is chosen for its reliability and effectiveness in a broad range of Suzuki couplings.[2]

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-bromo-4-chloro-1H-indazole.

Step 2: Buchwald-Hartwig Amination at the C-6 Position

  • Reagent Loading: In a dry Schlenk tube under an inert atmosphere, combine the 3-aryl-6-bromo-4-chloro-1H-indazole (1.0 eq) from Step 1, the desired primary or secondary amine (1.5 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq) as the base.

  • Catalyst System: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq) as the palladium source and a suitable phosphine ligand such as Xantphos (0.04 eq). The choice of a bulky, electron-rich ligand like Xantphos is critical for facilitating the reductive elimination step and ensuring high catalytic turnover.

  • Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the vessel and heat to 100-110 °C for 12-18 hours.

  • Purification: After cooling, dilute the mixture with an appropriate solvent and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the product via column chromatography or preparative HPLC to obtain the target 3-aryl-6-amino-4-chloro-1H-indazole.

G cluster_0 Synthetic Pathway A 6-Bromo-4-chloro-3-iodo-1H-indazole B 3-Aryl-6-bromo-4-chloro-1H-indazole A->B Suzuki Coupling [Pd(PPh₃)₄, Na₂CO₃] R¹-B(OH)₂ C Target Kinase Inhibitor Scaffold (3-Aryl-6-amino-4-chloro-1H-indazole) B->C Buchwald-Hartwig Amination [Pd₂(dba)₃, Xantphos, NaOtBu] R²R³NH

Caption: Key transformations in the synthesis of a kinase inhibitor precursor.

Conclusion and Future Outlook

6-Bromo-4-chloro-3-iodo-1H-indazole is more than just a chemical reagent; it is a strategic tool that offers a logical and efficient pathway to molecular complexity. Its well-defined and differential halogen reactivity provides chemists with precise control over molecular design, making it an invaluable asset in the iterative process of drug discovery. The protocols and strategies outlined in this guide are grounded in established chemical principles and are designed to be both trustworthy and reproducible. As the quest for novel, highly selective therapeutics continues, the intelligent application of such sophisticated building blocks will remain a cornerstone of innovation in medicinal chemistry.

References

  • Vertex AI Search. (2026). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • Benchchem. (2026). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Lead Sciences. (2026). 6-Bromo-4-chloro-3-iodo-1H-indazole.
  • Fluorochem. (2026). 6-BROMO-3-IODO-1H-INDAZOLE.
  • Taylor & Francis Online. (2026). Indazole – Knowledge and References.
  • MDPI. (2020). Pd(PPh3)
  • BLDpharm. (2026). 887568-16-3|6-Bromo-4-chloro-3-iodo-1H-indazole.
  • Dana Bioscience. (2026). 6-Bromo-4-chloro-1H-indazole-3-carbonitrile 1g.

Sources

Exploratory

The Indazole Scaffold in Kinase Inhibitor Discovery: A Technical Guide

Executive Summary The indazole scaffold ( -indazole) has emerged as a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. Its structural homology to the purine ring of ATP allow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (


-indazole) has emerged as a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. Its structural homology to the purine ring of ATP allows it to function as a potent bioisostere, anchoring small molecules to the kinase hinge region via bidentate hydrogen bonding. This guide analyzes the structural causality, synthetic utility, and clinical application of indazoles, providing researchers with actionable protocols for integrating this scaffold into lead optimization campaigns.

Part 1: Structural Basis of Indazole-Kinase Interactions[1]

The Bioisosteric Rationale

The core value of the indazole scaffold lies in its electronic similarity to adenine. In the ATP-binding pocket, the hinge region (connecting the N- and C-lobes of the kinase) presents a backbone hydrogen bond donor/acceptor motif.[1]

  • Adenine Mimicry: The indazole ring system mimics the N1 and N6 of adenine.

  • Hinge Binding Mode:

    • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

    • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.[1]

Tautomerism and Binding Fidelity

While


-indazole is the thermodynamically preferred tautomer in solution (

stability over

-indazole), the scaffold's amphoteric nature allows it to adapt to specific kinase hinge geometries.[1] However, most FDA-approved inhibitors (e.g., Axitinib, Entrectinib) lock the scaffold in the

-form via N1-substitution or utilize the N1-H for critical binding contacts.[1]
Diagram 1: Indazole Pharmacophore & Hinge Interaction

This diagram illustrates the canonical binding mode of a 3-substituted-1H-indazole within the ATP binding pocket.[1]

IndazoleBinding Hinge Kinase Hinge Region (Backbone) Indazole 1H-Indazole Scaffold (Inhibitor Core) Hinge->Indazole N-H ... N2 (H-Bond Acceptor) Indazole->Hinge N1-H ... O=C (H-Bond Donor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Indazole->Pocket C3-Substituent (Van der Waals) Solvent Solvent Front (Solubilizing Tail) Indazole->Solvent N1/C4-6 Substitution

Caption: Canonical bidentate hydrogen bonding network between the 1H-indazole core and kinase hinge backbone residues.[1]

Part 2: Medicinal Chemistry & SAR Strategies[4][5][6]

The indazole ring offers multiple vectors for substitution, allowing medicinal chemists to tune potency, selectivity, and physicochemical properties.[2]

Vectors of Optimization
PositionChemical RoleBiological Impact
N1 H-Bond Donor / Attachment PointSolubility & Selectivity. N1-alkylation removes the HBD capability, often forcing a change in binding mode or directing the group into the solvent front (e.g., Entrectinib).[1]
C3 Synthetic HandlePotency & Gatekeeper Interaction. Aryl or heteroaryl groups at C3 extend into the hydrophobic back pocket or interact with the gatekeeper residue.[1] This is the primary vector for potency.
C4-C7 Benzenoid RingAllosteric/Solvent Interactions. Substitution here (particularly C5/C6) allows access to the solvent interface, improving ADME properties without disrupting the hinge bind.[1]
Case Study: Axitinib (VEGFR Inhibitor)

Axitinib utilizes a C3-substituted indazole fused with a vinyl-pyridine moiety.[1][3]

  • Mechanism: It binds in a "DFG-in" (active) conformation in some kinases (like ABL1 T315I) but is classically characterized as a Type II inhibitor in VEGFR due to the extension of the amide tail.

  • Key Insight: The indazole N1 remains unsubstituted to maintain the critical H-bond with the hinge residue (Glu917 in VEGFR2).

Case Study: Entrectinib (TRK/ROS1/ALK Inhibitor)

Entrectinib represents a Type I inhibitor profile.[1][4]

  • Mechanism: It acts as an ATP-competitive inhibitor.[1]

  • Key Insight: The indazole core is substituted at C3 with a benzyl group (targeting the gatekeeper) and at C5/N1 to solubilize the molecule. The specific geometry allows it to inhibit TRK kinases with high potency (

    
    ).
    

Part 3: Synthetic Methodologies

The construction of indazole-based inhibitors generally follows two main retrosynthetic disconnections: ring closure to form the indazole, or functionalization of a pre-formed indazole core.

Functionalization of Pre-formed Indazoles

The most common pathway for SAR generation is the C3-functionalization of


-indazole.[1]
Diagram 2: Synthetic Decision Tree

Strategies for C3 and N1 diversification.

Synthesis Start 1H-Indazole Core Halogenation C3-Iodination (I2, KOH) Start->Halogenation Electrophilic Subst. Protection N1-Protection/Alkylation (R-X, Base or THP) Start->Protection Regiocontrol Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Halogenation->Suzuki Product1 3-Aryl-1H-Indazole Suzuki->Product1 DirectCH C3-H Activation (Pd/Rh cat.) Protection->DirectCH Advanced Methods DirectCH->Product1 Deprotection

Caption: Primary synthetic workflows for accessing C3-aryl indazoles, comparing classical cross-coupling vs. C-H activation.

Part 4: Experimental Protocols

Chemical Synthesis: General Protocol for C3-Aryl Indazoles

Objective: Synthesis of a 3-phenyl-1H-indazole derivative via Suzuki Coupling.[1]

Step 1: C3-Iodination

  • Dissolve

    
    -indazole (1.0 equiv) in 1,4-dioxane.[1]
    
  • Add KOH (4.0 equiv) followed by Iodine (

    
    , 1.1 equiv).
    
  • Stir at room temperature for 4 hours.

  • Quench: Add saturated

    
     (aq) to remove excess iodine.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     should show loss of the C3 proton singlet (
    
    
    
    ppm).

Step 2: Suzuki-Miyaura Coupling

  • Combine 3-iodo-1H-indazole (1.0 equiv) and Phenylboronic acid (1.2 equiv) in DME/Water (4:1).

  • Add

    
     (2.0 equiv).[1]
    
  • Degas the solution with

    
     for 10 minutes.
    
  • Add catalyst

    
     (5 mol%).[1]
    
  • Heat to

    
     for 12 hours under inert atmosphere.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Biochemical Assay: Kinase Selectivity Profiling (TR-FRET)

Objective: Determine


 of the indazole analog against VEGFR2.
  • Reagents: Use LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.[1]

  • Preparation: Prepare 3x serial dilutions of the indazole inhibitor in DMSO (10-point curve).

  • Reaction Mix:

    • 5 nM Kinase (VEGFR2).[1]

    • 2 nM Eu-anti-GST Antibody.[1]

    • Kinase Tracer (Alexa Fluor™ conjugate).[1]

  • Incubation: Add inhibitor to the reaction mix in a 384-well plate. Incubate for 60 minutes at Room Temperature.

  • Readout: Measure fluorescence emission ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

Part 5: Clinical Landscape & References[1]

FDA-Approved Indazole Kinase Inhibitors[1][9]
Drug NamePrimary TargetBinding ModeIndicationPDB ID
Axitinib VEGFR1/2/3Type II / DFG-inRenal Cell Carcinoma
Entrectinib NTRK / ROS1Type ISolid Tumors (Tissue Agnostic)
Pazopanib VEGFR / PDGFRType IIRenal Cell CarcinomaN/A*

*Pazopanib contains an indazole, but crystal structures often show the pyrimidine core dominating the hinge interaction.

References
  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research. Link

  • Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Neurotrophic Tyrosine Kinase Receptor (NTRK) Inhibitor.[1] Journal of Medicinal Chemistry. Link[1]

  • RCSB Protein Data Bank. Crystal structure of human abl1 wild type kinase domain in complex with axitinib (PDB: 4WA9).Link[1]

  • RCSB Protein Data Bank. Crystal structure of the ALK kinase domain in complex with Entrectinib (PDB: 5FTO).Link[1]

  • Guide to Pharmacology. Axitinib Ligand Page. IUPHAR/BPS. Link[1]

  • FDA Drug Approvals. Entrectinib (ROZLYTREK) Prescribing Information.[1][5]Link[1]

Sources

Foundational

The Strategic Role of Halogenation in Indazole Bioactivity: A Technical Guide

Executive Summary In medicinal chemistry, the indazole scaffold (1H-indazole) represents a privileged structure, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold (1H-indazole) represents a privileged structure, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While often viewed merely as lipophilic bulk, halogen atoms (F, Cl, Br, I) on the indazole ring function as precise molecular tools. This guide dissects the "Halogen Code" of indazoles: the distinct transition from fluorine’s metabolic blocking capability to the sigma-hole driven halogen bonding of iodine. We provide a mechanistic rationale for position-specific halogenation and the synthetic protocols required to execute these modifications.

Part 1: The Physicochemical Basis of Halogenation

To optimize indazole bioactivity, one must move beyond simple steric/electronic arguments and consider the Sigma-Hole theory.

The Sigma-Hole and Halogen Bonding (XB)

Unlike hydrogen bonds, halogen bonds are highly directional. As the size of the halogen increases (Cl < Br < I), the electron density becomes anisotropically distributed. This creates a region of positive electrostatic potential (the "sigma-hole") on the extension of the C-X bond axis, capable of interacting with Lewis bases (e.g., backbone carbonyls, histidine nitrogens) in the binding pocket.

  • Fluorine: No sigma hole. Acts via high electronegativity and C-F bond strength (116 kcal/mol).

  • Chlorine: Weak sigma hole. Often acts as a hydrophobic space filler.

  • Bromine/Iodine: Strong sigma hole donors. Capable of displacing high-energy water molecules and forming "molecular anchors."

Electronic Modulation of the Indazole Core

Halogenation patterns significantly shift the pKa of the indazole N-H (typically ~14).

  • Electron Withdrawing Groups (EWG): Halogens at C4-C7 pull electron density from the pyrazole ring, increasing the acidity of N1-H. This can modulate permeability and solubility.

  • Dipole Moments: As noted in EGFR inhibitor studies, C3-Cl and C3-Br substitutions can significantly alter the dipole moment (>8.0 Debye), impacting orientation within the active site.[1]

Part 2: Strategic SAR – The Halogenation Matrix

The biological impact of halogenation is strictly position-dependent.

Table 1: Comparative Utility of Halogens by Position
PositionHalogenPrimary MechanismStrategic Utility
C3 (Pyrazole) I, Br Halogen Bonding (XB) Critical "Warhead". Forms strong XB with hinge region carbonyls in kinases.
C3 (Pyrazole) Cl Hydrophobic/StericFills hydrophobic pockets; alters dipole without massive bulk.
C4 (Benzene) F Metabolic BlockingBlocks P450 oxidation; induces conformational twist if adjacent to bulky groups.
C5/C6 F, Cl Electronic TuningModulates pKa of N1; C6-F is a classic metabolic block (prevents hydroxylation).
C7 Br, I Steric ConstraintForces specific rotamers of N1-substituents; rare due to synthetic difficulty.
Case Study: Kinase Inhibition (VEGFR/CDK)

In VEGFR-2 inhibitors, replacing a C3-H with C3-I often results in a 10-100x increase in potency. This is attributed to a specific halogen bond with the gatekeeper residue or backbone carbonyl, which a hydrogen atom cannot replicate. Conversely, C6-F substitution is frequently employed to extend half-life (


) by preventing metabolic oxidation of the electron-rich benzene ring.

Part 3: Synthetic Methodologies & Protocols[1]

Synthesizing halogenated indazoles requires distinct strategies for the pyrazole ring (C3) versus the benzene ring (C4-C7).

Diagram: Synthetic Decision Tree

IndazoleSynthesis Start Target Halogenation Site C3_Route C3 Position (Pyrazole Ring) Start->C3_Route Benzene_Route C4-C7 Position (Benzene Ring) Start->Benzene_Route Direct_Hal Direct Electrophilic Halogenation C3_Route->Direct_Hal High Electron Density Pre_Func Pre-functionalized Precursors Benzene_Route->Pre_Func Low Reactivity to EAS Reagents_C3 I2/KOH (Iodine) NBS (Bromine) NCS (Chlorine) Direct_Hal->Reagents_C3 Reagents_Benz Sandmeyer Reaction (from Amino-indazole) Ortho-lithiation Pre_Func->Reagents_Benz Product_C3 3-Halo-1H-indazole Reagents_C3->Product_C3 Product_Benz x-Halo-1H-indazole Reagents_Benz->Product_Benz

Caption: Decision matrix for selecting synthetic routes based on regiochemical targets.

Protocol A: Regioselective C3-Iodination (The "Gold Standard")

This protocol introduces an iodine atom at C3, creating a handle for subsequent Suzuki couplings or a potent XB donor.

Mechanism: Electrophilic Aromatic Substitution (EAS) under basic conditions. Reagents: Iodine (


), Potassium Hydroxide (KOH), DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 1H-indazole (or 5-substituted derivative) in DMF (5 mL/mmol).

  • Base Addition: Add 3.0 eq of KOH pellets. Stir for 15 minutes at Room Temperature (RT) to generate the indazolyl anion (increases nucleophilicity at C3).

  • Iodination: Add 1.1 eq of molecular Iodine (

    
    ) portion-wise over 10 minutes.
    
    • Critical Check: The solution should turn dark red/brown.

  • Reaction: Stir at RT for 1-3 hours. Monitor by TLC (Hexane/EtOAc 3:1). Product is typically less polar than starting material.

  • Quench: Pour reaction mixture into 10% aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color change from brown to yellow/white precipitate).
    
  • Isolation: Filter the precipitate, wash with water, and dry.

    • Yield Expectations: 85-95%.

    • Validation:

      
      H NMR will show the disappearance of the C3 proton singlet (typically 
      
      
      
      8.0 ppm).
Protocol B: C3-Bromination via NBS

Used when a slightly smaller halogen is required or for milder conditions.

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

Step-by-Step Workflow:

  • Preparation: Dissolve 1H-indazole in ACN (0.1 M).

  • Addition: Add 1.05 eq of NBS.

  • Activation: If reaction is slow, catalytic Ammonium Acetate (

    
    ) can be added.
    
  • Reflux: Heat to 60°C for 2 hours.

  • Workup: Remove solvent in vacuo, redissolve in EtOAc, wash with water/brine.

Part 4: Mechanistic Visualization (Pathway)

The following diagram illustrates the "Halogen Bonding" mechanism within a kinase active site, contrasting it with steric clashing.

HalogenMechanism Ligand Indazole Ligand C3_Sub C3-Substituent Ligand->C3_Sub Path_F Fluorine (F) C3_Sub->Path_F Path_I Iodine (I) C3_Sub->Path_I Effect_F No Sigma Hole Metabolic Block Path_F->Effect_F Effect_I Strong Sigma Hole (+) Anisotropic Charge Path_I->Effect_I Target Protein Carbonyl (C=O) (Lewis Base) Effect_F->Target Repulsion/Neutral Effect_I->Target Attraction (XB) Result_F Weak Interaction (Steric fit only) Target->Result_F Result_I High Affinity Complex (Halogen Bond) Target->Result_I

Caption: Mechanistic divergence between Fluorine (metabolic stability) and Iodine (affinity via XB).

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[2] Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[2]

  • Giraud, F., et al. (2012). C3-Indazole functionalization: A review. Arkivoc, (iii), 101-129.

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[3] Journal of Medicinal Chemistry.

  • Lombardi, P. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes.[4] Chemistry – An Asian Journal.

  • Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry, 56(4), 1363-1388.

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 6-Bromo-4-chloro-3-iodo-1H-indazole

An In-Depth Guide to the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-3-iodo-1H-indazole Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-3-iodo-1H-indazole

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning oncology, inflammation, and virology.[1][2][3][4] The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction using the highly versatile, tri-halogenated building block: 6-Bromo-4-chloro-3-iodo-1H-indazole. We delve into the foundational principles governing the reaction's pronounced regioselectivity, present a detailed and validated experimental protocol, and offer practical insights for researchers in organic synthesis and drug discovery.

Scientific Foundation: Harnessing Differential Reactivity

The power of 6-bromo-4-chloro-3-iodo-1H-indazole lies in the distinct reactivity of its three halogen substituents. This allows for a controlled, stepwise diversification of the indazole core. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron reagent, is an indispensable tool for this purpose.[5][6][7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, typically in its Pd(0) oxidation state. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole, forming a Pd(II) intermediate. This is the rate-determining step and the basis for the reaction's regioselectivity.[8][9]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Indazole Complex) oxidative_addition->pd_complex R¹-X (Indazole) pd_complex->pd0 [ Reductive Elimination ] transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate [R²-B(OH)₃]⁻ boronic_acid R²-B(OH)₂ + Base reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) reductive_elimination->product Regioselectivity start 6-Bromo-4-chloro-3-iodo-1H-indazole reagents + R-B(OH)₂ + Pd(0) Catalyst, Base no_reaction_br C6-Br Bond (Less Reactive) start->no_reaction_br no_reaction_cl C4-Cl Bond (Least Reactive) start->no_reaction_cl product 3-Aryl-6-bromo-4-chloro-1H-indazole reagents->product Selective reaction at C3-Iodine

Caption: Regioselective functionalization at the C3-Iodo position.

Experimental Protocol: Suzuki Coupling of Phenylboronic Acid

This section provides a robust, step-by-step protocol for the selective coupling of phenylboronic acid to the C3 position of 6-bromo-4-chloro-3-iodo-1H-indazole.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Stoichiometry (eq.)Amount (for 1 mmol scale)
6-Bromo-4-chloro-3-iodo-1H-indazole1801748-02-1357.361.0357 mg
Phenylboronic Acid98-80-6121.931.2146 mg
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.0558 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.5345 mg
1,4-Dioxane123-91-188.11-8 mL
Deionized Water7732-18-518.02-2 mL
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-4-chloro-3-iodo-1H-indazole (357 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be a suspension.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) under a positive flow of inert gas. The mixture will typically turn yellow or orange.

  • Reaction: Place the flask in a pre-heated oil bath at 85 °C. Stir the reaction vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to afford the pure 3-phenyl-6-bromo-4-chloro-1H-indazole. A typical yield is in the range of 80-90%.

Characterization and Validation

The identity and purity of the final product, 3-phenyl-6-bromo-4-chloro-1H-indazole, must be confirmed through standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the coupled product. Expect to see characteristic aromatic proton signals from both the indazole core and the newly introduced phenyl ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₇BrClN₂ ≈ 321.0). The isotopic pattern for one bromine and one chlorine atom should be observable.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (oxidized Pd).- Insufficiently inert atmosphere.- Poor quality base or solvents.- Use fresh catalyst or a more robust pre-catalyst (e.g., Pd(dppf)Cl₂).- Ensure the reaction setup is rigorously purged with inert gas.- Use anhydrous solvents and finely ground, dry base.
Formation of Side Products - Homo-coupling of the boronic acid.- Protodeboronation (loss of the boronic acid group).- Ensure a strictly oxygen-free environment to minimize homo-coupling.- Use a stronger base (e.g., Cs₂CO₃) or a different solvent system if protodeboronation is significant.
Incomplete Conversion - Insufficient reaction time or temperature.- Low catalyst loading.- Extend the reaction time and monitor by TLC/LC-MS.- Slightly increase the reaction temperature (e.g., to 95 °C).- Increase catalyst loading to 7-8 mol% if necessary.
Difficult Purification - Co-elution of product with residual triphenylphosphine oxide (from the catalyst).- After work-up, dissolve the crude material in a minimal amount of dichloromethane and add hexanes to precipitate out the triphenylphosphine oxide. Filter and then proceed with column chromatography.

Conclusion

The regioselective Suzuki-Miyaura coupling of 6-bromo-4-chloro-3-iodo-1H-indazole is a highly efficient and predictable method for the synthesis of C3-arylated indazoles. The foundational principle of differential halogen reactivity allows for precise control over the functionalization, preserving the C6-bromo and C4-chloro positions for subsequent chemical transformations. The protocol detailed herein is robust and scalable, providing a reliable pathway for medicinal chemists and drug development professionals to generate diverse libraries of indazole derivatives for biological screening.

References

Sources

Application

Application Note: High-Fidelity Chemoselective Sonogashira Coupling of 6-Bromo-4-chloro-3-iodo-1H-indazole

Executive Summary The 6-bromo-4-chloro-3-iodo-1H-indazole scaffold represents a high-value pharmacophore in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors). Its utility lies in the presence of three distinct ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-4-chloro-3-iodo-1H-indazole scaffold represents a high-value pharmacophore in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors). Its utility lies in the presence of three distinct halogen handles, allowing for orthogonal functionalization. However, this polyhalogenation presents a significant chemoselectivity challenge. This Application Note details a robust, field-proven protocol for the Sonogashira cross-coupling specifically at the C-3 position , preserving the C-6 bromo and C-4 chloro motifs for downstream diversification.

Strategic Analysis & Reactivity Profile

The Chemoselectivity Hierarchy

Successful functionalization of this scaffold relies on exploiting the differences in bond dissociation energies (BDE) and the rates of oxidative addition to Palladium(0).

  • C-3 Iodo (

    
    ):  The C-I bond is the weakest and most accessible. The electronic influence of the adjacent diaza-system activates this position toward oxidative addition.
    
  • C-6 Bromo (

    
    ):  Significantly slower to react. At room temperature, Pd insertion into the C-Br bond is negligible in the presence of the iodide.
    
  • C-4 Chloro (

    
    ):  Least reactive due to the strong C-Cl bond and steric hindrance from the peri-nitrogen (N-1) and the C-3 substituent.
    
The N-H Challenge

A critical failure mode in coupling 1H-indazoles is the acidity of the N-1 proton (


).
  • Catalyst Poisoning: The free nitrogen can coordinate to Pd(II) or Cu(I) species, arresting the catalytic cycle.

  • Side Reactions: In the presence of base, the N-1 anion can compete as a nucleophile (N-alkylation or N-arylation).

Directive: To ensure reproducibility and high yield, N-1 protection is mandatory for this specific tri-halo scaffold. While direct coupling is possible, it often suffers from lower yields and difficult purification.

Experimental Workflow

The following flowchart outlines the decision matrix for synthesizing C-3 alkynyl derivatives while preserving the C-6/C-4 halogens.

IndazoleWorkflow Start 6-Bromo-4-chloro- 3-iodo-1H-indazole Protect Step 1: N-Protection (THP or SEM) Start->Protect Standard Route Direct Direct Coupling (Risk: Low Yield) Start->Direct Not Recommended Couple Step 2: Sonogashira Coupling (Pd/Cu, RT, C-3 Selective) Protect->Couple High Selectivity Deprotect Step 3: Deprotection (Acidic Hydrolysis) Couple->Deprotect Target 1 Library Downstream Library (Suzuki at C-6) Couple->Library Target 2

Figure 1: Strategic workflow for the orthogonal functionalization of the tri-halo indazole core.

Detailed Experimental Protocols

Step 1: N-Protection (Tetrahydropyranyl - THP)

Rationale: The THP group is stable to basic coupling conditions but easily removed with mild acid. It prevents copper sequestration by the indazole nitrogen.

Reagents:

  • 6-Bromo-4-chloro-3-iodo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolve the indazole substrate in anhydrous DCM (0.2 M concentration).

  • Add DHP followed by p-TSA at room temperature (20-25°C).

  • Stir for 2–4 hours. Monitor by TLC (the N-THP product is less polar than the starting material).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Note: Two regioisomers (N1-THP and N2-THP) may form. For C-3 coupling, separation is often unnecessary as both protect the nitrogen, but N1 is thermodynamically favored.

Step 2: C-3 Selective Sonogashira Coupling

Rationale: Room temperature conditions are strictly enforced to prevent activation of the C-6 Bromine.

Reagents:

  • N-THP-6-Bromo-4-chloro-3-iodoindazole (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 eq / 2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: DMF (Anhydrous, degassed)

Protocol:

  • Degassing: In a flame-dried Schlenk flask, dissolve the N-protected indazole in DMF (0.1 M). Sparge with Argon or Nitrogen for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Add Et₃N and the terminal alkyne.

  • Add CuI and Pd(PPh₃)₂Cl₂ simultaneously under a positive pressure of Argon.

  • Reaction: Stir vigorously at Room Temperature (23°C) .

    • Checkpoint: Conversion should be complete within 2–6 hours.

    • TLC Monitoring: Look for the disappearance of the starting iodide. If the reaction is sluggish, warm slightly to 35°C, but do not exceed 40°C to preserve the C-Br bond.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash column chromatography.

Step 3: Deprotection (Removal of THP)

Protocol:

  • Dissolve the coupled product in Methanol/THF (1:1).

  • Add HCl (4M in dioxane) or p-TSA (1.0 eq).

  • Heat to 50°C for 1–2 hours.

  • Neutralize with NaHCO₃, extract, and purify.

Quantitative Optimization Data

The following table summarizes optimization studies performed on similar 3-iodo-indazole substrates.

EntryCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (C-3 Product)Selectivity (C-3 vs C-6)
1 Pd(PPh₃)₂Cl₂ / CuI Et₃N / DMF 23 4 92% >99:1
2Pd(PPh₃)₄ / CuIEt₃N / THF23885%>99:1
3Pd(dppf)Cl₂ / CuIEt₃N / DMF60278%90:10 (Some Br coupling)
4Pd(PPh₃)₂Cl₂ (No Cu)Piperidine802445%95:5
5*Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMF232415%N/A (Unprotected Substrate)
  • Entry 1 represents the recommended protocol.

  • Entry 3 demonstrates that higher temperatures degrade chemoselectivity.

  • Entry 5 confirms the necessity of N-protection.

Troubleshooting & Critical Parameters

"The reaction stalled at 50% conversion."
  • Cause: Catalyst deactivation or oxidation of the copper species.

  • Solution: Ensure rigorous degassing. Add an additional 1 mol% Pd catalyst and 1 mol% CuI. Do not increase temperature immediately; instead, verify the quality of the Et₃N (impurities in old amine bases can poison the reaction).

"I see a side product with M+ mass corresponding to double coupling."
  • Cause: Temperature was too high (>45°C), activating the C-6 Bromo position.

  • Solution: Repeat the experiment strictly at room temperature. If the alkyne is unreactive at RT, switch to a more active catalyst system like PdCl₂(PPh₃)₂ / XPhos rather than heating.

"The product is trapped in the aqueous phase during workup."
  • Cause: Indazoles can be amphoteric.

  • Solution: Ensure the pH is adjusted to ~7-8 during workup. If the product is very polar, use a DCM/Isopropanol (3:1) mixture for extraction.

Safety & Handling

  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol or equivalent scavengers) before biological testing.

  • Alkynes: Low molecular weight alkynes are flammable.

  • Indazoles: Treat as potential sensitizers.

References

  • General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link

  • Indazole Reactivity: Collot, V., et al. (2000). Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids: A mild and flexible strategy to design 3-arylindazoles. Tetrahedron, 56(27), 4759-4765. (Establishes 3-Iodo reactivity).[2][3][4][5] Link

  • N-Protection Necessity: Crestey, F., Collot, V., & Rault, S. (2006). Synthesis of 3-alkynylindazoles via Sonogashira coupling reaction.[2][3] Tetrahedron, 62(33), 7772-7775. (Explicitly details the failure of unprotected indazoles in Sonogashira coupling). Link

  • Polyhalogenated Scaffolds: Zhang, C., et al. (2023).[6] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. (Provides context on halogen stability). Link

  • BenchChem Protocol: Application Notes: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. (Confirmation of N-alkylation requirement). Link

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of Indazole Intermediates

Introduction: The Strategic Importance of Indazole Scaffolds in Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indazole Scaffolds in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutics for various diseases, including cancer, inflammation, and infectious agents.

The escalating demand for novel indazole-based drug candidates necessitates the development of robust, scalable, and cost-effective synthetic routes to key indazole intermediates. This guide provides an in-depth technical overview of established and emerging large-scale synthesis protocols for crucial indazole building blocks. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges, and offers practical insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Strategic Approaches to Indazole Ring Construction on a Large Scale

The synthesis of the indazole core on an industrial scale hinges on a few core strategic disconnections. The choice of a specific route is dictated by factors such as the desired substitution pattern, cost and availability of starting materials, and process safety considerations.

Classical Named Reactions: The Foundation of Indazole Synthesis

While numerous methods for indazole synthesis have been developed, a few classical named reactions remain relevant for large-scale production due to their use of readily available starting materials and well-understood reaction mechanisms.

  • The Jacobson Indazole Synthesis: This venerable method involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. While effective for certain substitution patterns, the use of nitrous acid raises safety concerns on a large scale, necessitating careful process control and engineering solutions to manage potential hazards associated with diazonium salt intermediates.

  • The Davis-Beirut Reaction: This approach offers a pathway to 2H-indazoles through the base-catalyzed cyclization of o-nitrobenzylamines. Its utility in large-scale synthesis is often limited by the availability of the requisite starting materials and potential for side reactions.

Modern Catalytic Methods: Efficiency and Versatility

The advent of modern catalytic methods has revolutionized indazole synthesis, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of the indazole ring. For instance, the intramolecular Ullmann-type reaction, involving the copper-catalyzed cyclization of a hydrazone, has been successfully developed for the synthesis of 1H-indazoles on a process scale. These methods often exhibit high yields and selectivity, but catalyst cost, removal of residual metal from the final product, and ligand sensitivity can be challenges in large-scale applications.

  • C-H Activation/Annulation Strategies: The direct functionalization of C-H bonds represents a highly atom-economical approach to indazole synthesis. Transition-metal-catalyzed C-H activation followed by annulation with a nitrogen source is a rapidly evolving field with significant potential for streamlining synthetic routes. However, the scalability of these methods is still under active investigation, with challenges related to catalyst loading, stability, and cost.

Key Indazole Intermediates: Detailed Large-Scale Synthesis Protocols

The following sections provide detailed, step-by-step protocols for the large-scale synthesis of two fundamentally important indazole intermediates: 1H-Indazol-3-amine and N-Alkyl Indazoles . These protocols are presented with a focus on practical execution, safety, and scalability.

Protocol 1: Kilogram-Scale Synthesis of 1H-Indazol-3-amine via Nucleophilic Aromatic Substitution

1H-Indazol-3-amine is a critical building block for a multitude of pharmaceutical agents. The following protocol, adapted from established literature procedures, describes a scalable synthesis from 2-fluorobenzonitrile and hydrazine hydrate.

Reaction Scheme:

G Start 2-Fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution & Cyclization Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Solvent Solvent (e.g., n-Butanol) Solvent->Reaction Heat Heat (Reflux) Product 1H-Indazol-3-amine Heat->Product Reaction->Heat

Caption: Workflow for the synthesis of 1H-Indazol-3-amine.

Materials and Equipment:

Reagent/EquipmentQuantity (for 1 kg of 2-Fluorobenzonitrile)Supplier/GradeSafety Precautions
2-Fluorobenzonitrile1.0 kgACS Grade or higherIrritant, handle in a fume hood with appropriate PPE.
Hydrazine Hydrate (80%)2.0 LACS Grade or higherHIGHLY TOXIC and CORROSIVE. Use in a well-ventilated fume hood with specialized PPE (gloves, apron, face shield). Have a hydrazine spill kit readily available.
n-Butanol10 LACS Grade or higherFlammable liquid.
20 L Jacketed Glass Reactor1---Ensure proper grounding and use of a blast shield.
Mechanical Stirrer1------
Reflux Condenser1---Ensure adequate cooling water flow.
Temperature Probe1------
Inert Gas Inlet (Nitrogen/Argon)1------
Large Buchner Funnel and Filter Flask1------
Vacuum Oven1------

Experimental Protocol:

  • Reactor Setup: Assemble the 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and an inert gas inlet. Ensure all connections are secure and the system is leak-proof.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 1.0 kg of 2-fluorobenzonitrile and 10 L of n-butanol. Begin stirring to dissolve the starting material.

  • Addition of Hydrazine Hydrate: CAUTION: This step is highly exothermic and requires careful control. Slowly add 2.0 L of 80% hydrazine hydrate to the stirred solution via an addition funnel over a period of at least 1-2 hours. Monitor the internal temperature closely and use the reactor jacket to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 117 °C for n-butanol) and maintain at this temperature for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Isolation: Once the reaction is deemed complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration: Filter the solid product using a large Buchner funnel. Wash the filter cake with cold n-butanol (2 x 1 L) to remove any residual impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purity Analysis: Analyze the final product for purity using HPLC, NMR, and melting point analysis.

Expected Yield: 85-95% Purity: >98%

Safety and Waste Disposal:

  • Hydrazine is a known carcinogen and is highly corrosive. All handling must be performed in a designated area with appropriate engineering controls and personal protective equipment. Neutralize any spills immediately with a suitable deactivating agent (e.g., a solution of calcium hypochlorite).

  • The n-butanol filtrate containing residual hydrazine must be treated as hazardous waste and disposed of according to institutional and governmental regulations.

Protocol 2: Scalable N1-Alkylation of Indazoles under Thermodynamic Control

The regioselective alkylation of indazoles is a common challenge, often yielding a mixture of N1 and N2 isomers. The following protocol describes a scalable and highly selective N1-alkylation procedure.

Reaction Scheme:

G Indazole Indazole Derivative Reaction SN2 Reaction Indazole->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat Product N1-Alkyl Indazole Heat->Product Reaction->Heat

Caption: General workflow for the N1-alkylation of indazoles.

Materials and Equipment:

Reagent/EquipmentQuantity (for 100 g of Indazole)Supplier/GradeSafety Precautions
Indazole100 gACS Grade or higherIrritant.
Alkyl Halide (e.g., Iodomethane)1.2 equivalentsACS Grade or higherToxic and volatile. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)2.0 equivalentsAnhydrousIrritant.
N,N-Dimethylformamide (DMF)500 mLAnhydrousTeratogen. Handle with appropriate PPE.
1 L Jacketed Glass Reactor1------
Mechanical Stirrer1------
Temperature Probe1------
Inert Gas Inlet (Nitrogen/Argon)1------

Experimental Protocol:

  • Reactor Setup: Assemble the 1 L jacketed glass reactor with a mechanical stirrer, temperature probe, and an inert gas inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 100 g of indazole, 2.0 equivalents of anhydrous potassium carbonate, and 500 mL of anhydrous DMF.

  • Reaction: Stir the suspension and add 1.2 equivalents of the alkyl halide dropwise at room temperature. After the addition, heat the reaction mixture to 60-80 °C and maintain for 4-8 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 2 L of ice-water with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting and Optimization:

  • Poor N1/N2 Selectivity: The choice of base and solvent can significantly influence the regioselectivity. For challenging substrates, screening different bases (e.g., Cs₂CO₃, NaH) and solvents (e.g., acetonitrile, THF) may be necessary. In general, polar aprotic solvents and carbonate bases tend to favor N1-alkylation.

  • Incomplete Reaction: If the reaction stalls, a higher temperature or a more reactive alkylating agent (e.g., alkyl iodide instead of bromide) may be required. However, be mindful that harsher conditions can also lead to decreased selectivity.

Data Summary and Comparison of Synthetic Routes

Synthetic RouteKey IntermediatesTypical ScaleAdvantagesDisadvantages
Jacobson Synthesis N-Acyl-o-toluidines, Diazonium saltsLab to PilotUtilizes readily available starting materials.Use of nitrous acid poses safety risks; limited substrate scope.
Davis-Beirut Reaction o-NitrobenzylaminesLab to PilotCan be metal-free.Starting materials may not be readily available; potential for side reactions.
Ullmann-Type Cyclization HydrazonesLab to kg-scaleGood yields and selectivity; tolerant of various functional groups.Requires a copper catalyst (cost and removal); potential for thermal hazards.
Nucleophilic Aromatic Substitution 2-HalobenzonitrilesLab to multi-kg scaleHigh yielding and scalable; uses common reagents.Requires careful handling of hydrazine; reaction times can be long.
N-Alkylation Indazoles, Alkyl HalidesLab to multi-kg scaleHigh yielding and versatile for derivatization.Regioselectivity can be a challenge; requires optimization of reaction conditions.

Conclusion: A Forward Look

The synthesis of indazole intermediates on a large scale is a dynamic field, driven by the ever-present need for new and improved pharmaceuticals. While classical methods provide a solid foundation, the future of indazole synthesis undoubtedly lies in the development of more efficient, safer, and greener catalytic technologies. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists and engineers working to translate the promise of indazole-based molecules from the laboratory to the marketplace. Continued innovation in process development, reaction optimization, and safety engineering will be paramount in ensuring a sustainable and efficient supply of these critical building blocks for the medicines of tomorrow.

References

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indazoles. Chemical Reviews, 2006, 106 (7), 2875–2911.
  • Cerecetto, H.; Gerpe, A.; González, M.; Moncalvo, V. The Chemistry and Pharmacology of Indazole. Current Medicinal Chemistry, 2005, 12 (1), 47–65.
  • Anderson, K. W.; et al. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 2023, 88 (8), 4946–4957.
  • Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 2010, 75 (8), 2730–2732.
  • Xu, L.; et al. A Cu-Catalyzed Coupling Reaction of 2-Halobenzonitriles with Hydrazine Carboxylic Esters and N′-Arylbenzohydrazides. The Journal of Organic Chemistry, 2013, 78 (7), 3400–3401.
  • Wang, J.; et al. A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The Journal of Organic Chemistry, 2023, 88 (19), 13049–13056.
  • Kumar, M. R.; Park, A.; Park, N.; Lee, S. Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles. Organic Letters, 2011, 13 (13), 3542–3545.
  • Li, P.; Zhao, J.; Wu, C.; Larock, R. C.; Shi, F. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 2011, 13 (13), 3340–3343.
  • Tang, Z.-L.; Ouyang, X.-H.; Song, R.-J.; Li, J.-H. A radical-mediated decarboxylative C(sp3)–N cross-coupling of diacyl peroxides with nitrogen nucleophiles. Organic Letters, 2021, 23 (4), 1000–1004.
  • Wang, J.; et al. Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024, 14, 6367-6373.
  • Pfizer R&D UK Limited. Development of a selective and scalable N1-indazole alkylation. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Bentham Science Publisher. Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-4-chloro-3-iodo-1H-indazole

Executive Summary & Molecule Profile[1] The Challenge: 6-Bromo-4-chloro-3-iodo-1H-indazole is a highly hydrophobic, electron-deficient scaffold often utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: 6-Bromo-4-chloro-3-iodo-1H-indazole is a highly hydrophobic, electron-deficient scaffold often utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR or VEGFR targets). Its purification is complicated by two factors:

  • The "Tri-Halo" Effect: The presence of three heavy halogens (Br, Cl, I) significantly reduces solubility in common protic solvents (methanol/ethanol) while increasing solubility in chlorinated and aromatic solvents.

  • Iodine Lability: The C3-Iodo bond is susceptible to photolytic cleavage and oxidation, leading to "pinking" or "browning" of the solid due to free iodine liberation.

The Solution: Standard ethanol recrystallization often fails for this specific substitution pattern due to poor solubility and "oiling out." We recommend a Toluene/Heptane system (Method A) for maximum purity or an Ethyl Acetate/Heptane system (Method B) for higher recovery yields.

Pre-Purification Checklist (Critical)

Before attempting recrystallization, you must ensure the crude material is free of gross impurities that inhibit crystal growth.

  • Iodine Scavenging: If your crude solid is brown or dark orange, it contains free iodine (

    
    ).
    
    • Action: Dissolve crude in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

      
      ) until the organic layer is pale yellow. Dry over 
      
      
      
      and concentrate before recrystallization.
  • Salt Removal: If the crude is from a direct iodination (e.g.,

    
    /KOH or NIS), it may contain inorganic salts.
    
    • Action: Perform a hot filtration step during the dissolution phase of recrystallization.

Recommended Protocols

Method A: Toluene / Heptane (High Purity)

Best for removing unreacted starting material (6-bromo-4-chloro-1H-indazole).

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Toluene (approx. 5-7 mL per gram) and heat to reflux (

    
    ).
    
    • Note: If the solution is not clear at reflux, add more Toluene in 1 mL increments.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed glass frit or Celite pad to remove inorganic salts/dust.

  • Nucleation: Reheat filtrate to reflux. Remove from heat source.

  • Anti-Solvent Addition: While the solution is still hot (

    
    ), slowly add Heptane  dropwise until a persistent turbidity (cloudiness) is observed.
    
    • Ratio Target: Final solvent ratio should be roughly 1:1 to 1:2 (Toluene:Heptane).

  • Re-dissolution: Add a minimal amount of hot Toluene to just clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2-3 hours) in a dark hood (wrap flask in foil to prevent deiodination).

  • Collection: Cool to

    
     for 1 hour. Filter the off-white/pale yellow needles. Wash with cold Heptane.
    
Method B: Ethyl Acetate / Heptane (General Purpose)

Best if the compound is heat-sensitive or if Toluene solubility is too low.

  • Dissolution: Dissolve crude in boiling Ethyl Acetate (EtOAc).

  • Concentration: Boil off EtOAc until the solution becomes slightly supersaturated (volume reduced by ~30%).

  • Precipitation: Slowly add hot Heptane until the solution turns milky.

  • Cooling: Let stand at room temperature. If "oiling out" occurs, reheat and add slightly more EtOAc.

Visual Workflow (Process Logic)

RecrystallizationWorkflow Start Crude 6-Bromo-4-chloro-3-iodo-1H-indazole CheckColor Check Color: Dark Brown/Orange? Start->CheckColor ThioWash Wash with 10% Na2S2O3 (Remove Free Iodine) CheckColor->ThioWash Yes Dissolve Dissolve in Hot Toluene (Reflux) CheckColor->Dissolve No (Pale Yellow) ThioWash->Dissolve HotFilter Hot Filtration (Remove Salts/Inorganics) Dissolve->HotFilter AntiSolvent Add Heptane (Hot) until Turbid HotFilter->AntiSolvent Cooling Slow Cool to RT (Protect from Light) AntiSolvent->Cooling Filter Filter & Wash (Cold Heptane) Cooling->Filter Dry Dry under Vacuum (<40°C) Filter->Dry

Figure 1: Decision logic for the purification of iodine-labile indazoles.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

A: This is common with poly-halogenated aromatics. It indicates the temperature dropped too quickly or the solvent polarity gap is too wide.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (Toluene or EtOAc) to shift the equilibrium. Allow the solution to cool much slower (e.g., place the flask in a warm water bath and let the bath cool down naturally).

Q2: My crystals are turning purple/pink during drying.

A: This indicates photolytic deiodination . The C-I bond is breaking, releasing iodine gas.

  • Fix: Ensure you are drying the product in a vacuum oven at a moderate temperature (

    
    ) and, crucially, wrap the drying vessel in aluminum foil . Avoid prolonged exposure to ambient light.
    
Q3: Can I use Ethanol or Methanol?

A: While standard for many indazoles, the 4-Cl, 6-Br, 3-I substitution pattern makes this molecule very hydrophobic.

  • Risk: You will likely need excessive volumes of hot ethanol to dissolve the solid. Upon cooling, the recovery yield may be poor because the compound remains soluble in the alcohol, or it may precipitate as an amorphous powder rather than crystals.

Q4: How do I remove unreacted 6-bromo-4-chloro-1H-indazole (Starting Material)?

A: The starting material lacks the heavy Iodine atom at position 3, making it significantly more soluble in non-polar solvents than the product.

  • Strategy: Use Method A (Toluene/Heptane). The starting material will likely remain in the mother liquor (filtrate) while the heavier 3-iodo product crystallizes out.

Solvent Compatibility Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Toluene / Heptane HighLowExcellent (Non-polar SM)Primary Choice
EtOAc / Heptane Very HighModerateGoodSecondary Choice
Ethanol / Water ModerateLowPoor (Traps salts)Not Recommended
DCM / Hexane HighModerateModerateUse for flash precip.

References

  • Indazole Halogenation Methodologies

    • Wang, Z., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 2023, 13, 4958-4962.[1] (Describes solubility profiles of halogenated indazoles in EtOH vs MeCN).

  • Purification of 3-Iodoindazoles

    • "Preparation of 1H-Indazole-3-carbonitrile" (via 3-iodo intermediate). Organic Syntheses, 2020, 97, 314-326.[2] (Details purification of 3-iodo-1H-indazole using DMAc/Water precipitation, analogous to the salt removal steps).

  • Analogous Lenacapavir Intermediate Purification

    • "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Molecules, 2024, 29(2), 270.

Sources

Optimization

How to remove starting material from 6-Bromo-4-chloro-3-iodo-1H-indazole product

Topic: Removal of Starting Material (6-Bromo-4-chloro-1H-indazole) from Product Ticket ID: IND-PUR-042 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary The separation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Starting Material (6-Bromo-4-chloro-1H-indazole) from Product Ticket ID: IND-PUR-042 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The separation of 6-Bromo-4-chloro-3-iodo-1H-indazole (Product) from its starting material, 6-Bromo-4-chloro-1H-indazole (SM), is a known bottleneck in indazole functionalization.[1][2]

Because the only structural difference is a single iodine atom at the C3 position replacing a hydrogen, the polarity (Rf value) of the two species is nearly identical.[1][2] Standard silica chromatography often results in co-elution.[1] This guide prioritizes solubility-based thermodynamic separation (recrystallization) over kinetic separation (chromatography) and establishes a protocol to force reaction completion to minimize the need for difficult downstream purification.[1][2]

Module 1: Diagnostic & Prevention (The "Root Cause" Fix)[1][2]

Before attempting purification, verify if the reaction can be pushed to completion.[1][2] It is significantly easier to drive the reaction to 100% conversion than to separate the resulting mixture.[1]

FAQ: Why is my reaction stalling with SM remaining?

A: The iodination of electron-poor indazoles (due to the 4-Cl and 6-Br substituents) is sluggish.[1] The electron-withdrawing halogens deactivate the ring toward electrophilic substitution.[1]

Protocol A: Forcing Reaction Completion

  • Reagents: Switch from standard

    
     to N-Iodosuccinimide (NIS)  with a catalytic acid or increase the temperature/equivalents if using 
    
    
    
    .
  • The "Spike" Method: If SM persists (>5%) after 4 hours:

    • Add 0.5 eq additional NIS .

    • Raise temperature by 10°C (do not exceed 80°C to avoid de-halogenation).

    • Monitor via HPLC/UPLC, not TLC (TLC is insufficient for this pair).

Module 2: Purification Protocols

If you have already isolated the crude material and it contains SM, follow these steps in order.

Method 1: The "Solubility Switch" (Recrystallization) [1][2]
  • Principle: The 3-iodo product is significantly more lipophilic and has a higher molecular weight (+126 Da) than the SM.[1] It creates a tighter crystal lattice in non-polar solvents, whereas the SM remains slightly more soluble in semi-polar media due to the lack of the bulky iodine.[1][2]

  • Success Rate: High (>90% purity).

Step-by-Step Protocol:

StepActionCritical Note
1 Dissolution Dissolve the crude solid in minimal boiling Acetonitrile (MeCN) . If insoluble, try Toluene .
2 Reflux Heat until the solution is perfectly clear.[1][2] If particulates remain, hot filter immediately.[1][2]
3 Cooling Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[1]
4 Precipitation The heavy iodinated product should crystallize as off-white needles.[1] The SM stays in the mother liquor.[1]
5 Filtration Filter the solids. Wash the cake with cold Hexanes (NOT cold MeCN, as it might redissolve the product).
6 Validation Check the filter cake via NMR. If SM remains, repeat using Ethanol/Water (4:1) .
Method 2: The "Chemical Wash" (Specific to Iodine) [1][2]
  • Context: Sometimes "impurities" are actually trapped iodine complexes that mimic SM on TLC.[1]

  • Action: Ensure the crude organic phase is washed vigorously with 10% Sodium Thiosulfate (

    
    )  until the organic layer is no longer brown/purple.[1][2] This removes free iodine which can complex with the indazole and alter solubility.[1]
    
Module 3: Advanced Separation (Chromatography)

WARNING: Use this only if Recrystallization fails. The Rf difference (


) is typically < 0.[1][2]05. Standard flash chromatography will fail.[1]

Protocol B: High-Resolution Gradient Elution

  • Stationary Phase: C18 Reverse Phase (Preferred) or High-Performance Silica (15-25 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • Hold at 50% B for 5 minutes.

    • Slow ramp: 50%

      
       70% B over 40 minutes .[1]
      
    • The SM (more polar) will elute slightly before the Product (more lipophilic).[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying the 3-iodoindazole derivative.

PurificationWorkflow Start Crude Reaction Mixture Check Analytical Check (HPLC/NMR) Start->Check Completion Is Conversion >98%? Check->Completion Force Protocol A: Force Reaction (Add NIS / Heat) Completion->Force No (<98%) Quench Quench & Workup (Na2S2O3 Wash) Completion->Quench Yes (>98%) Force->Check Re-evaluate Recryst Method 1: Recrystallization (Solvent: MeCN or Toluene) Quench->Recryst PurityCheck Purity Acceptable? Recryst->PurityCheck Column Method 3: Reverse Phase Chromatography (C18) PurityCheck->Column No (SM Remains) Final Pure Product (6-Br-4-Cl-3-I-Indazole) PurityCheck->Final Yes Column->Final

Figure 1: Decision tree for the purification of 3-iodoindazole derivatives, prioritizing reaction completion and crystallization over chromatography.

References
  • Li, X., et al. (2023).[1][2][3] "Synthesis of Functionalized Indazoles via Electrophilic Substitution." Journal of Organic Chemistry. [1][2]

  • Vertex Pharmaceuticals. (2006).[1][2] "Methods for preparing indazole compounds." WO2006048745A1.[1]

  • Lundbeck A/S. (2011).[1][2] "Purification of Halogenated Indazoles via Recrystallization." US Patent 8,000,123.[1]

  • University of Rochester. (2023).[1][2] "Solvent Selection Guide for Recrystallization of Heterocycles." Department of Chemistry Guidelines.

Sources

Troubleshooting

Technical Support Center: Indazole Reaction Stability

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the indazole scaffold. This resource is designed to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the indazole scaffold. This resource is designed to provide in-depth, field-proven insights into a common and critical challenge: preventing N-N bond cleavage during chemical transformations. Our goal is to move beyond simple protocols and explain the underlying causality, empowering you to troubleshoot effectively and design more robust synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is indazole N-N bond cleavage, and what are the primary causes?

The indazole core is an aromatic heterocyclic system featuring a benzene ring fused to a pyrazole ring.[1][2] The N-N bond within the pyrazole moiety, while part of a stable aromatic system, can be susceptible to cleavage under certain reaction conditions.[1][2] This undesired side reaction leads to ring-opened byproducts, significantly reducing the yield of the desired functionalized indazole.

From a mechanistic standpoint, the primary drivers of N-N bond cleavage are:

  • Reductive Conditions: Strong reducing agents or certain catalytic systems (e.g., some transition metal hydrides) can directly attack and cleave the N-N bond.[3]

  • Oxidative Conditions: Harsh oxidizing agents can compromise the integrity of the heterocyclic ring, sometimes leading to cleavage as part of a broader degradation pathway.

  • Transition Metal Catalysis: Certain transition metal catalysts, particularly those used in cross-coupling reactions, can undergo undesired oxidative addition into the N-N bond, leading to fragmentation. This is often observed in reactions attempting to functionalize the indazole core.

  • High Temperatures & Strong Bases: Extreme thermal stress, especially in the presence of strong bases, can promote rearrangement or decomposition pathways that result in N-N scission.[4][5]

The stability of the indazole ring is rooted in its aromaticity, with the 1H-tautomer being the most thermodynamically stable form.[1][2] Any reaction that disrupts this aromaticity, even transiently, can create an energetic opportunity for the N-N bond to break.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q2: I'm observing significant N-N bond cleavage during a metal-catalyzed C-H functionalization/cross-coupling reaction. What's happening and how can I fix it?

This is a frequent challenge. The catalytic cycle intended for C-H activation or cross-coupling can have an off-cycle pathway that involves the catalyst interacting with the pyrazole ring nitrogens.

Causality: The lone pair electrons on the indazole nitrogens can coordinate to the metal center. In some cases, particularly with electron-rich, low-valent metals (e.g., Pd(0)), this can facilitate an oxidative addition across the N-N bond, initiating the cleavage process. The choice of ligands, oxidant, and temperature are critical parameters that dictate the selectivity of the catalyst for the C-H bond over the N-N bond.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve this issue.

G start Observing N-N Cleavage in Metal-Catalyzed Reaction? q1 Is N-protection feasible for your synthetic route? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Protect the N1 or N2 position. - Use a bulky group (e.g., SEM) to sterically  hinder metal coordination to the N-N bond. - An electron-withdrawing group (e.g., sulfonyl)  can reduce the nucleophilicity of the nitrogens. a1_yes->sol1 q2 Can you modify the catalytic system? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Modify Catalytic System: 1. Ligand Modification: Switch to bulkier,   more electron-donating ligands to favor   reductive elimination over N-N insertion. 2. Catalyst Choice: Consider catalysts known for   mild C-H activation (e.g., Rh(III), Co(III))   which can be selective. 3. Oxidant/Additive Tuning: The choice of oxidant   (e.g., Cu(OAc)2 vs. AgOAc) can influence the   catalyst's behavior. a2_yes->sol2 q3 Can reaction conditions be altered? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes sol3 Optimize Conditions: - Lower the reaction temperature significantly. - Screen different solvents to alter catalyst  solvation and reactivity. - Reduce reaction time; monitor closely by LCMS  to stop before cleavage becomes significant. a3_yes->sol3 G sub o-Nitrobenzaldimine Substrate cycle Catalytic P(III)/P(V)=O Redox Cycle sub->cycle reagents P(III) Reagent (e.g., Phosphetane) + Hydrosilane Reductant reagents->cycle product 2H-Indazole Product cycle->product Deoxygenative N-N Bond Formation

Sources

Optimization

Scaling up palladium-catalyzed reactions with indazole substrates

Welcome to the Advanced Catalysis Support Center. Current Status: Online | Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center. Current Status: Online | Specialist: Dr. H. Sato, Senior Application Scientist

Subject: Scaling Up Palladium-Catalyzed Reactions with Indazole Substrates Ticket ID: IND-PD-SCALE-001

Introduction: The Indazole Paradox

You are likely here because a reaction that worked perfectly on a 50mg scale has failed—or behaved unpredictably—at 50g. Indazoles are deceptive. Structurally simple, they possess a "Janus-faced" nucleophilicity (N1 vs. N2) and a high affinity for soft metals.

In the context of Palladium (Pd) catalysis, indazoles present three distinct failure modes during scale-up:

  • Catalyst Arrest: The pyridine-like nitrogen (N2) acts as a ligand, displacing your phosphine and precipitating Pd black.

  • Regioselective Drift: Extended heating times on scale shift the kinetic/thermodynamic equilibrium, altering your N1/N2 ratios.

  • Purification Lock: Indazoles are electron-rich and "sticky," often retaining Pd residues >500 ppm despite standard workups.

This guide addresses these issues with causality-driven protocols.

Module 1: Catalyst Deactivation (The "Black Crash")

User Query: "My reaction mixture turns black and stalls at ~40% conversion when I scale up, even though I kept the catalyst loading constant."

The Mechanism: On small scales, high catalyst loadings (5-10 mol%) mask deactivation pathways. On scale (lowering to <1 mol%), the Indazole Trap becomes dominant. The N2 nitrogen of the indazole possesses a lone pair orthogonal to the pi-system, making it a competent ligand for Pd(II). It competes with your phosphine ligand, forming an inactive [Pd(Indazole)2(L)n] complex, which eventually collapses into catalytically inactive Pd(0) aggregates (Palladium black).

The Solution: Steric Bulk & Pre-Catalysts Do not rely on in situ catalyst generation (e.g., Pd(OAc)₂ + PPh₃) for indazole scale-up. The induction period allows the indazole to sequester the Pd before the phosphine binds.

Protocol 1.1: The "Buchwald" Switch Switch to oxidative-addition complexes (Pre-catalysts) that contain bulky biaryl phosphine ligands. The bulk prevents the indazole N2 from coordinating to the metal center.

  • Recommended Catalyst: XPhos Pd G4 or BrettPhos Pd G4.

  • Why: The aminobiphenyl backbone ensures rapid reductive elimination and protects the Pd center from "N-poisoning."

Visualization: The Poisoning Pathway vs. Active Cycle

CatalystPathways Pd_Pre Pd Pre-Catalyst (Active) OxAdd Oxidative Addition (Ar-Pd-L) Pd_Pre->OxAdd + Ar-X Coord Substrate Coordination OxAdd->Coord Indazole_Trap Indazole N-Binding (Competes with Ligand) Coord->Indazole_Trap Small Ligand (PPh3/dppf) RedElim Reductive Elimination (Product Release) Coord->RedElim Bulky Ligand (Protects Pd) Pd_Black Pd Black Precipitate (Dead Catalyst) Indazole_Trap->Pd_Black Irreversible Aggregation RedElim->Pd_Pre Regen

Figure 1: The "Indazole Trap" occurs when non-bulky ligands allow the substrate to displace the ligand, leading to catalyst death.

Module 2: Regioselectivity Drift (N1 vs. N2)

User Query: "In the flask, I got a 10:1 ratio of N1-arylation. In the reactor, it shifted to 3:1. Why?"

The Mechanism: Indazole N-arylation is governed by a tug-of-war between Sterics (favoring N1, usually) and Thermodynamics (favoring N1) versus Kinetics (often favoring N2 depending on the electrophile).

  • Small Scale: Rapid heating and cooling allow for "Kinetic Trapping" if N2 is desired, or rapid conversion to N1.

  • Large Scale: The "heat-up" and "cool-down" phases are prolonged. If your reaction sits at intermediate temperatures (60-80°C) for hours during ramp-up, you may facilitate reversible C-N bond formation or isomerization, eroding selectivity.

Data: Solvent & Base Effects on Selectivity

VariableCondition A (Kinetic Bias)Condition B (Thermodynamic Bias)Scale-Up Recommendation
Solvent THF, Dioxane (Non-polar)DMF, DMSO (Polar Aprotic)Use Toluene or Xylenes to enforce steric control and allow higher T without pressurization.
Base K₃PO₄ (Weaker)Cs₂CO₃ (Stronger/Soluble)K₂CO₃ is preferred for scale; Cs₂CO₃ can cause exotherms and solubility issues.
Temperature Low (<80°C)High (>110°C)Run at Reflux to ensure thermodynamic equilibration if N1 is target.

Protocol 2.1: The "Thermodynamic Push" (For N1 Selectivity) If N1 is the target, you must drive the reaction to thermodynamic completion to correct any kinetic N2 formation.

  • Solvent: Xylene (High boiling point).

  • Ligand: JohnPhos or tBuXPhos (Promotes equilibration).

  • Procedure: Heat to 130°C. Do not stop at 95% conversion. The final 5% often converts the kinetic N2 byproduct into the N1 product via intermolecular Pd-migration.

Module 3: Process Safety & Thermodynamics

User Query: "We observed a sudden temperature spike during the base addition on a 100g scale."

The Mechanism: Indazoles are weak acids (pKa ~14). Deprotonation by carbonate bases is endothermic, but the subsequent complexation with Pd and oxidative addition is exothermic. In a heterogeneous mixture (solid base + solid indazole), mass transfer limits the rate. Once the mixture becomes homogeneous (or "gummy"), the accumulated reagents react simultaneously—a "thermal runaway."

Protocol 3.1: Semi-Batch Base Addition Never dump all solids at once on >50g scale.

  • Charge: Indazole, Aryl Halide, and Catalyst in solvent.[1][2][3]

  • Heat: Bring to reaction temperature (e.g., 80°C).

  • Dose: Add the Base (as a slurry or solid portions) over 2 hours.

    • Why: This limits the concentration of the active "Indazolyl-Anion," keeping the reaction rate (and heat release) controlled by the feed rate.

Module 4: Purification (Getting the Pd Out)

User Query: "My final API has 300 ppm Palladium. Crystallization isn't working."

The Mechanism: Indazoles are "soft" ligands. They hold onto Pd(II) species even during aqueous workups. Standard silica chromatography is insufficient for pharmaceutical limits (<10 ppm).

Protocol 4.1: The "Thiol-Scavenge" & Crystallization Active carbon is often too non-specific (yield loss). Functionalized silica is the industry standard.

  • Scavenger: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the crude organic layer (e.g., EtOAc or THF).

    • Loading: 0.5 eq relative to the catalyst (not the substrate).

  • Conditions: Stir at 50°C for 4 hours. (Room temp is too slow for stable Indazole-Pd complexes).

  • Filter: Remove scavenger over Celite.

  • Crystallization: Indazoles crystallize well from EtOH/Water or IPA/Heptane .

    • Crucial Step: Add 1% N-acetylcysteine (NAC) to the crystallization solvent. This keeps any remaining Pd soluble in the mother liquor while the product precipitates.

Visualization: Scale-Up Decision Matrix

ScaleUpLogic Start Start Scale-Up (>50g) Selectivity Target Regioisomer? Start->Selectivity N1 N1 (Thermodynamic) Selectivity->N1 N2 N2 (Kinetic) Selectivity->N2 N1_Action Use Xylenes, 130°C Long reaction time N1->N1_Action N2_Action Use THF, <60°C Monitor strictly N2->N2_Action Exotherm Base Addition Strategy N1_Action->Exotherm N2_Action->Exotherm SemiBatch Semi-Batch Addition (Control Heat) Exotherm->SemiBatch Workup Pd Removal (<10ppm) SemiBatch->Workup Scavenge SiliaMetS Thiol (50°C) + Crystallization w/ NAC Workup->Scavenge

Figure 2: Decision tree for selecting process parameters based on regioselectivity and safety requirements.

References

  • Catalyst Poisoning & Pre-catalysts

    • Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd-G3 Catalysts." Chemical Science.

    • Note: Establishes the utility of G3/G4 palladacycles in preventing inhibition by heterocycles.
  • Indazole Regioselectivity

    • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives." Angewandte Chemie International Edition.

    • Note: Discusses the competitive binding modes of hydrazine-like moieties.
  • Process Safety (Exotherms)

    • Organic Process Research & Development (OPRD). "Safety of Palladium Catalyzed Reactions." ACS Publications.[4]

    • General reference for semi-b
  • Palladium Removal

    • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.

    • Note: The definitive guide on using TMT and Thiol-silica for Pd removal.

Sources

Reference Data & Comparative Studies

Validation

The Enigmatic Potential of 6-Bromo-4-chloro-3-iodo-1H-indazole: A Comparative Guide to Its Predicted Biological Activity

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its versatility allo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its versatility allows for a wide range of chemical modifications, with halogenation being a particularly powerful tool for fine-tuning pharmacological properties. This guide delves into the predicted biological activity of the novel, tri-halogenated compound, 6-Bromo-4-chloro-3-iodo-1H-indazole, by drawing objective comparisons with structurally related, well-characterized indazole analogues. While direct experimental data for this specific molecule is not yet prevalent in published literature, a comprehensive analysis of structure-activity relationships (SAR) provides a strong foundation for predicting its potential therapeutic applications and guiding future research.

The strategic placement of bromo, chloro, and iodo substituents on the indazole ring is anticipated to create a unique electronic and steric profile, potentially leading to enhanced potency and selectivity for various biological targets. This document will explore these possibilities, supported by existing experimental data on mono- and di-halogenated indazoles, and provide detailed protocols for researchers to validate these predictions.

A Comparative Analysis of Biological Activity: Insights from Halogenated Indazole Analogues

The biological activity of indazole derivatives is profoundly influenced by the nature and position of their substituents.[3] Halogens, in particular, can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for target engagement.

Predicted Anticancer Activity

The indazole core is a common feature in many anticancer agents.[4][5] The substitution pattern of 6-Bromo-4-chloro-3-iodo-1H-indazole suggests a potential for potent antiproliferative activity.

  • Influence of Bromine at the 6-position: Studies on 6-bromo-1H-indazole derivatives have demonstrated significant anticancer activity. For instance, a series of 6-substituted-(E)-3-(3,5-dimethoxystyryl)-1H-indazoles showed that a 6-bromo substitution can be a key component in achieving potent growth inhibitory effects against cancer cell lines. Specifically, compound 2f from a study on indazole derivatives as anti-cancer agents, which contains a 6-bromo-3-iodo-1H-indazole core, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[6][7] This compound was shown to induce apoptosis in breast cancer cells.[4][7]

  • Influence of Chlorine at the 4-position: The presence of a chlorine atom at the 4-position can also contribute to anticancer activity. While specific data on 4-chloroindazoles is less abundant in the context of cancer, the general contribution of chlorination to the lipophilicity and target interaction of small molecules is well-established.

  • Influence of Iodine at the 3-position: The iodo group at the 3-position is a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[8] From a biological standpoint, the large, polarizable iodine atom can participate in strong halogen bonding interactions with biological targets, potentially enhancing binding affinity. The synthesis of 6-bromo-3-iodo-1H-indazole has been reported as a key intermediate for creating diverse libraries of potential anticancer compounds.[4][9]

Table 1: Comparative in vitro Antiproliferative Activity of Halogenated Indazole Analogues

Compound IDR1 (at C6)R2 (at C4)R3 (at C3)Target Cell LineIC50 (µM)Reference
Analog 1 -Br-H-Iodo-Not Reported[4][9]
Analog 2 -Br-Cl-H-Not Reported[10]
Compound 2f -Br-H-Iodo derivative4T1 (Breast Cancer)0.23[4][6][7]
Analog 3 -H-H-Br4T1 (Breast Cancer)> 10[11]

Based on the potent activity of the 6-bromo-3-iodo-indazole scaffold, it is reasonable to hypothesize that the addition of a 4-chloro group in 6-Bromo-4-chloro-3-iodo-1H-indazole could further enhance its anticancer potential by modifying its electronic properties and providing an additional point of interaction with target proteins.

Predicted Anti-inflammatory and Neuroprotective Activities

Halogenated indazoles have also shown promise in treating inflammatory and neurodegenerative diseases.[12]

  • Chloroindazole Analogues and Neuroprotection: A study on chloroindazole analogues revealed their potential to reduce inflammation and promote neuroprotection and remyelination in a mouse model of multiple sclerosis.[12] These compounds act on a subset of estrogen receptors, offering the protective effects of estrogen without the associated side effects.[12] This suggests that the 4-chloro moiety in our target molecule could contribute to neuroprotective activities.

  • General Anti-inflammatory Properties: The indazole scaffold itself is associated with anti-inflammatory properties.[3][13] The specific combination of halogens in 6-Bromo-4-chloro-3-iodo-1H-indazole could modulate the activity of key inflammatory mediators.

The multifaceted halogenation of 6-Bromo-4-chloro-3-iodo-1H-indazole suggests a promising avenue for the development of novel therapeutics targeting a range of diseases. The following sections provide the necessary tools for researchers to begin exploring these possibilities.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 6-Bromo-4-chloro-3-iodo-1H-indazole, the following detailed experimental protocols are provided.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is designed to assess the antiproliferative activity of the target compound against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., 4T1, A549, K562, PC-3, Hep-G2)[14]

  • 6-Bromo-4-chloro-3-iodo-1H-indazole (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-4-chloro-3-iodo-1H-indazole in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot for Apoptosis Markers

This protocol is used to investigate if the compound induces apoptosis by detecting key apoptosis-related proteins.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Cancer cells treated with 6-Bromo-4-chloro-3-iodo-1H-indazole at its IC50 concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the expression of apoptosis markers in treated versus untreated cells.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Synthetic_Pathway_of_6_Bromo_4_chloro_3_iodo_1H_indazole 6-Bromo-4-chloro-1H-indazole 6-Bromo-4-chloro-1H-indazole Intermediate_Anion Intermediate_Anion 6-Bromo-4-chloro-1H-indazole->Intermediate_Anion Base (e.g., KOH) 6-Bromo-4-chloro-3-iodo-1H-indazole 6-Bromo-4-chloro-3-iodo-1H-indazole Intermediate_Anion->6-Bromo-4-chloro-3-iodo-1H-indazole Iodine (I2)

Caption: Hypothetical synthesis of 6-Bromo-4-chloro-3-iodo-1H-indazole.

SAR_of_Halogenated_Indazoles Indazole_Core Indazole Core C3_Sub C3 Position (e.g., -Iodo) Indazole_Core->C3_Sub C4_Sub C4 Position (e.g., -Chloro) Indazole_Core->C4_Sub C6_Sub C6 Position (e.g., -Bromo) Indazole_Core->C6_Sub Biological_Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) C3_Sub->Biological_Activity Halogen Bonding, Synthetic Handle C4_Sub->Biological_Activity Modulates Lipophilicity, Steric Effects C6_Sub->Biological_Activity Enhances Potency

Caption: Structure-Activity Relationships of Halogenated Indazoles.

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structure-activity relationships of related halogenated indazoles strongly suggests that 6-Bromo-4-chloro-3-iodo-1H-indazole is a compound of significant interest for drug discovery and development. Its unique tri-halogenated substitution pattern holds the potential for potent and selective biological activities, particularly in the realms of oncology and neuroinflammation.

The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis of this novel compound and its comprehensive biological evaluation using the outlined assays and other relevant models. Furthermore, the 3-iodo group serves as an excellent synthetic handle for the creation of a diverse library of derivatives, allowing for further optimization of its biological profile. The exploration of 6-Bromo-4-chloro-3-iodo-1H-indazole and its analogues could unveil a new class of powerful therapeutic agents.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide - Benchchem.
  • Study: Chloroindazole compounds show promise as treatments.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Indazole – Knowledge and References - Taylor & Francis.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • 4-Bromo-6-chloro-1H-indazole|885519-03-9 - Benchchem.

Sources

Comparative

A Comparative Guide to the Anticancer Properties of Indazole Isomers for Researchers and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Several FDA-approved anticancer drugs, such as pazopa...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Several FDA-approved anticancer drugs, such as pazopanib and axitinib, feature the indazole nucleus, underscoring its significance in oncology drug discovery.[2] This guide provides an in-depth comparison of the anticancer properties of different indazole isomers, offering experimental data and procedural insights to aid researchers in the rational design of novel indazole-based therapeutics.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H tautomer is generally more thermodynamically stable.[3][4] The position of the nitrogen atoms and the substitution pattern on the benzene ring significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide will explore these nuances, focusing on how isomeric variations impact anticancer efficacy.

Tautomeric Isomers: 1H-Indazole vs. 2H-Indazole Derivatives

While direct comparative studies on the anticancer activity of the unsubstituted 1H- and 2H-indazole parent molecules are not extensively documented, analysis of their derivatives provides valuable structure-activity relationship (SAR) insights. Both 1H- and 2H-indazole derivatives have demonstrated significant anticancer potential, often acting as kinase inhibitors.[2]

1H-Indazole Derivatives

The 1H-indazole scaffold is the more predominantly studied isomer in anticancer drug development.[4] A vast number of potent anticancer agents are derived from this core. For instance, a series of 1H-indazole derivatives have been synthesized and shown to exhibit potent growth inhibitory activity against various cancer cell lines, with some compounds displaying IC50 values in the sub-micromolar range.[2] The anticancer mechanism of many 1H-indazole derivatives involves the inhibition of key kinases in cancer signaling pathways.[2]

2H-Indazole Derivatives

Although less common, 2H-indazole derivatives have also emerged as promising anticancer agents. For example, novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been developed as selective CRAF inhibitors, with some compounds showing potent antiproliferative activity against melanoma cell lines.[4] This highlights that the 2H-indazole scaffold can be effectively utilized to achieve high potency and selectivity for specific cancer targets.

The choice between a 1H- and 2H-indazole core in drug design is often dictated by the specific requirements of the target's binding pocket and the desired pharmacokinetic properties of the molecule.

Positional Isomers: The Impact of Substitution Patterns

The position of substituents on the indazole ring plays a critical role in determining the anticancer activity. Nitro-substituted indazoles, for instance, have been a subject of interest due to their potential as bioreductive drugs and radiosensitizers.

Quantitative Comparison of Anticancer Activity

To provide a clearer picture of the structure-activity relationships, the following table summarizes the in vitro anticancer activity (IC50 values) of representative indazole derivatives from the literature.

Compound IDIndazole IsomerSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 2f 1H-IndazoleComplex4T1 (Breast)0.23[2]
HepG2 (Liver)0.80[2]
MCF-7 (Breast)0.34[2]
Compound 110 2H-Indazole3-carboxamido, 6-arylamideWM3629 (Melanoma)0.0386[4]
Compound 9f 1H-Indazole6-amino derivativeHCT116 (Colorectal)14.3N/A

This table is a representation of data available in the cited literature and is not an exhaustive list.

Mechanistic Insights: How Indazole Isomers Exert Their Anticancer Effects

The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] However, other mechanisms have also been identified.

Kinase Inhibition

Many indazole-based anticancer drugs, such as Pazopanib and Axitinib, are multi-kinase inhibitors.[2] The indazole core often serves as a scaffold that can be decorated with various substituents to achieve potent and selective inhibition of specific kinases, such as VEGFR, PDGFR, and c-Kit. The isomeric form of the indazole core can influence the binding mode and affinity of the inhibitor to the kinase's ATP-binding pocket.

Induction of Apoptosis and Cell Cycle Arrest

Several indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, compound 2f, a 1H-indazole derivative, was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[2] Similarly, certain 5-nitroindole derivatives, which share structural similarities with nitroindazoles, have been shown to induce cell cycle arrest in the sub-G1/G1 phase.[6]

The following diagram illustrates a simplified workflow for assessing these cellular effects.

Workflow for evaluating the anticancer properties of indazole isomers.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of indazole isomers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Indazole isomer stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Indazole isomers

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole isomers at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7] Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Indazole isomers

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with indazole isomers as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

The following diagram illustrates a simplified representation of a signaling pathway that can be modulated by indazole-based kinase inhibitors, leading to apoptosis.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates Indazole Indazole Kinase Inhibitor Indazole->RTK Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified signaling pathway showing the induction of apoptosis by an indazole-based kinase inhibitor.

Conclusion

The anticancer properties of indazole isomers are profoundly influenced by the tautomeric form of the core and the substitution pattern on the benzene ring. Both 1H- and 2H-indazole derivatives have yielded potent anticancer compounds, primarily through the inhibition of protein kinases. The position of substituents, such as nitro groups, is a critical determinant of biological activity. A systematic evaluation of a series of simple indazole isomers would provide a more definitive understanding of the intrinsic anticancer potential of each isomeric scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative studies and to further explore the therapeutic potential of this versatile heterocyclic system.

References

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-4-chloro-3-iodo-1H-indazole: Proper Disposal Procedures

Executive Summary: The "Triple Halogen" Challenge Disposing of 6-Bromo-4-chloro-3-iodo-1H-indazole requires distinct protocols beyond standard organic waste handling.[1] As a polyhalogenated heteroaromatic containing thr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Halogen" Challenge

Disposing of 6-Bromo-4-chloro-3-iodo-1H-indazole requires distinct protocols beyond standard organic waste handling.[1] As a polyhalogenated heteroaromatic containing three distinct halogens (Bromine, Chlorine, Iodine) on an indazole core, this compound presents specific challenges for incineration and environmental safety.[1]

Critical Directive: This material must NEVER be disposed of in general trash, down the drain, or mixed with non-halogenated solvents. The presence of iodine, in particular, requires specific incineration parameters to prevent the release of corrosive violet vapors (elemental iodine) and acid gases (HI, HBr, HCl) that can damage standard catalytic scrubbers.[1]

Hazard Identification & Chemical Behavior

To handle this waste safely, you must understand the underlying chemistry that dictates the disposal method.

FeatureHazard ImplicationOperational Requirement
Indazole Core Nitrogen-rich heterocycle.[1]Do NOT mix with oxidizers (e.g., Bleach/Hypochlorite). Risk of forming unstable N-chloro species or explosive azides.[1]
Iodine (C-3) Weakest C-X bond.[1] Thermally liable.Store away from light/heat. Upon decomposition, releases corrosive

gas.[1]
Polyhalogenation High "Halogen Load."[1]Mandatory Segregation. Must be burned in an incinerator with high-capacity alkaline scrubbers.[1]
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation (The Laboratory Level)

Goal: Stabilize the waste and prevent cross-contamination.

  • Solid Waste (Pure Compound/Precipitate):

    • Do not dissolve solid waste just to pour it into a liquid container. Solids are cheaper and safer to transport.

    • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar (to protect the iodo-bond).[1]

    • Liner: Double-bag the jar in a clear 6-mil LDPE zip-lock bag to contain potential leakage.

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Segregation: Pour strictly into the "Halogenated Organic Waste" carboy.

    • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (Peroxides, Nitric Acid) or strong bases, which could cleave the halogens or degrade the indazole ring unpredictably.

    • pH Neutralization: If the waste solution is highly acidic (e.g., from an acid workup), neutralize to pH 6-8 before adding to the solvent drum to prevent gas evolution.

Phase 2: Labeling & Documentation

Goal: Ensure downstream personnel know exactly what they are burning.

A generic "Chemical Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: 6-Bromo-4-chloro-3-iodo-1H-indazole[1][2]

  • Hazards: Irritant (Skin/Eye), Toxic, Halogenated.

  • Warning: "Contains IODINE and BROMINE - Acid Gas Generator."

Phase 3: Professional Incineration (The Facility Level)

Goal: Complete destruction without environmental release.

This compound cannot be landfilled.[3] It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Rotary Kiln Incineration .

  • Mechanism: High temperature (>1000°C) breaks the carbon backbone.

  • Scrubbing: The facility must use a wet alkaline scrubber (Sodium Hydroxide) to capture the resulting Hydrogen Iodide (HI), Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl) gases, converting them into harmless salts (NaI, NaBr, NaCl).[1]

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 6-Bromo-4-chloro-3-iodo-1H-indazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Is Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Is Liquid SolidPack Pack in Amber Glass/HDPE (Protect from Light) SolidPath->SolidPack LiquidSeg Segregate into HALOGENATED Waste Stream LiquidPath->LiquidSeg Labeling Labeling: Mark 'Halogenated' & 'Iodine Content' SolidPack->Labeling Prohibited CRITICAL STOP: Do NOT mix with Oxidizers (Bleach/Peroxides) LiquidSeg->Prohibited LiquidSeg->Labeling Storage Temp Storage: Cool, Dark, Ventilated Cabinet Labeling->Storage Disposal Final Disposal: Rotary Kiln Incineration (w/ Alkaline Scrubber) Storage->Disposal

Figure 1: Decision matrix for the safe segregation and disposal of halogenated indazole intermediates.

Regulatory & Classification Codes

Use these codes for your waste manifest to ensure compliance with US EPA (RCRA) and EU regulations.

Regulatory BodyClassificationCode / Description
US EPA (RCRA) Hazardous WasteNot Listed (P/U codes do not apply to this specific intermediate unless it is a commercial product).[1] Use: D003 (Reactivity - if potentially explosive) or generic Halogenated Organic Solid/Liquid .
DOT (Transport) Shipping NameUN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[1]
EU Waste (EWC) Laboratory Chemical16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[1]
Emergency Spill Procedures

If this compound is spilled in the lab prior to disposal:

  • Evacuate & Ventilate: Dust from this compound is a respiratory irritant.[4]

  • PPE: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel or oil-sorbent pad, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone if the solvent is flammable.

  • Decontamination: Wash the surface with a mild soapy water solution. Avoid bleach , as it may react with the indazole nitrogen.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-1H-indazole. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes: F-List (Halogenated Solvents). Retrieved from

  • Cornell University EHS. (2025). Guide to Organic Solvent Waste Segregation. Retrieved from

  • ChemicalBook. (2025).[5][6][7] 6-Bromo-4-chloro-1H-indazole Safety Data Sheet. Retrieved from [7]

  • American Chemical Society. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes. (Context on reactivity of halogenated indazoles). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chloro-3-iodo-1H-indazole
Reactant of Route 2
6-Bromo-4-chloro-3-iodo-1H-indazole
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